molecular formula C8H10N2O3S2 B12903100 (5-Nitrofuran-2-yl)methyl dimethylcarbamodithioate CAS No. 57905-44-9

(5-Nitrofuran-2-yl)methyl dimethylcarbamodithioate

Katalognummer: B12903100
CAS-Nummer: 57905-44-9
Molekulargewicht: 246.3 g/mol
InChI-Schlüssel: HWIDXZWCYGYSTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Nitrofuran-2-yl)methyl dimethylcarbamodithioate is a chemical compound known for its unique structure and properties. It consists of a nitrofuran moiety attached to a dimethylcarbamodithioate group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Nitrofuran-2-yl)methyl dimethylcarbamodithioate typically involves the reaction of 5-nitrofuran-2-ylmethyl chloride with dimethylcarbamodithioic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

(5-Nitrofuran-2-yl)methyl dimethylcarbamodithioate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield nitrofuran derivatives, while reduction can produce aminofuran derivatives. Substitution reactions can result in a wide range of products depending on the nucleophile used .

Wissenschaftliche Forschungsanwendungen

(5-Nitrofuran-2-yl)methyl dimethylcarbamodithioate has several scientific research applications:

Wirkmechanismus

The mechanism of action of (5-Nitrofuran-2-yl)methyl dimethylcarbamodithioate involves its interaction with specific molecular targets. The nitrofuran moiety can undergo bioreductive activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including antimicrobial and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(5-Nitrofuran-2-yl)methyl dimethylcarbamodithioate is unique due to its combination of a nitrofuran moiety and a dimethylcarbamodithioate group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

57905-44-9

Molekularformel

C8H10N2O3S2

Molekulargewicht

246.3 g/mol

IUPAC-Name

(5-nitrofuran-2-yl)methyl N,N-dimethylcarbamodithioate

InChI

InChI=1S/C8H10N2O3S2/c1-9(2)8(14)15-5-6-3-4-7(13-6)10(11)12/h3-4H,5H2,1-2H3

InChI-Schlüssel

HWIDXZWCYGYSTK-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=S)SCC1=CC=C(O1)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.